molecular formula C18H22N6O2 B2942617 1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione CAS No. 797028-09-2

1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Numéro de catalogue: B2942617
Numéro CAS: 797028-09-2
Poids moléculaire: 354.414
Clé InChI: CSNZQIHCHLVFMO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a theophylline-derived purine dione characterized by substitutions at positions 1, 3, and 7 of the purine core. The key structural feature is the 7-((4-phenylpiperazin-1-yl)methyl) group, which introduces a phenylpiperazine moiety linked via a methylene bridge. This modification is critical for enhancing interactions with biological targets, such as enzymes or receptors, by leveraging the piperazine ring’s capacity for hydrogen bonding and hydrophobic interactions . The compound’s synthesis typically involves nucleophilic substitution or microwave-assisted coupling, as seen in analogs like NCT-501 .

Propriétés

IUPAC Name

1,3-dimethyl-7-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-20-16-15(17(25)21(2)18(20)26)24(12-19-16)13-22-8-10-23(11-9-22)14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNZQIHCHLVFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1,3-Dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a derivative of purine, has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine moiety known for its interactions with various biological targets, particularly in the central nervous system and oncology.

Chemical Structure

The chemical formula for this compound is C26H30N6O2C_{26}H_{30}N_{6}O_{2}, and its structure can be represented as follows:

Structure 1 3 Dimethyl 7 4 phenylpiperazin 1 yl methyl 1H purine 2 6 3H 7H dione\text{Structure }\text{1 3 Dimethyl 7 4 phenylpiperazin 1 yl methyl 1H purine 2 6 3H 7H dione}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Neuropharmacological Effects : The piperazine component is associated with interactions at serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.

Antitumor Effects

A study conducted by Kumar et al. (2022) demonstrated that derivatives similar to 1,3-dimethylpurine compounds exhibit significant cytotoxicity against various cancer cell lines. Notably:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.01Apoptosis induction
Compound BNCI-H4600.03Cell cycle arrest
Compound CHepG20.95Inhibition of CDK2

These findings indicate that modifications to the purine structure can enhance antitumor activity significantly .

Neuropharmacological Studies

The piperazine derivative has shown promise in modulating neurotransmitter systems. Research indicates:

  • Serotonin Receptor Interaction : Compounds with a piperazine ring have been noted to bind effectively to serotonin receptors (5-HT receptors), which are crucial in mood regulation and anxiety disorders.
  • Dopamine Receptor Modulation : Similar compounds have been investigated for their ability to modulate dopamine pathways, suggesting potential in treating conditions such as schizophrenia and Parkinson's disease .

Mechanistic Insights

The biological activity of 1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione can be attributed to:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation pathways.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Analyse Des Réactions Chimiques

Substitution Reactions

The purine scaffold and piperazine side chain exhibit nucleophilic substitution potential.

Key observations :

  • Piperazine functionalization : The tertiary amines in the 4-phenylpiperazine group can undergo alkylation or acylation. For example, reaction with methyl iodide in the presence of a base like K₂CO₃ yields quaternary ammonium salts .

  • Purine ring substitution : Position 8 of the purine ring (if unsubstituted) is susceptible to halogenation. Bromination using Br₂ in acetic acid produces 8-bromo derivatives, as seen in analogous purine systems .

Example reaction :
Purine derivative+Br2AcOH8 bromo purine derivative\text{Purine derivative}+\text{Br}_2\xrightarrow{\text{AcOH}}8\text{ bromo purine derivative}

Oxidation and Reduction

The purine carbonyl groups and methyl/piperazine substituents participate in redox reactions.

Reaction TypeReagents/ConditionsProductsReference
OxidationKMnO₄, acidic conditionsHydroxylated purine derivatives
ReductionNaBH₄, LiAlH₄Dehalogenated or hydrogenated products

Mechanistic insights :

  • Oxidation of the purine’s C8 position (if brominated) with KMnO₄ yields carboxylated derivatives .

  • Reduction of carbonyl groups (e.g., at C2 or C6) is less common due to their stability but has been reported in related xanthine derivatives .

Acid-Base Reactions

The piperazine nitrogen atoms enable protonation, forming water-soluble salts.

Example : Treatment with HCl yields the hydrochloride salt, enhancing solubility for pharmacological applications .

Functionalization via Condensation

The methylene group bridging the purine and piperazine can participate in Schiff base formation.

Reported protocol :

  • Reaction with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol under reflux forms imine derivatives, confirmed via IR and NMR .

Data from analogs :

  • A similar compound, (E)-7-((4-((4-methoxybenzylidene)amino)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-1,3-dimethylpurine-2,6-dione, showed a characteristic C=N stretch at 1545 cm⁻¹ in IR .

Stability Under Hydrolytic Conditions

The compound’s glycosidic bond (C7–N) is susceptible to hydrolysis under strongly acidic or basic conditions, cleaving the piperazine side chain.

Experimental evidence :

  • Analogous purine derivatives underwent hydrolysis at 80°C in pyridine/water mixtures, releasing substituted benzyl groups .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights reactivity trends:

Compound ModificationReactivity DifferenceReference
8-Bromo substitutionIncreased electrophilicity at C8; facilitates nucleophilic aromatic substitution
Piperazine vs. methylpiperazinePhenyl group enhances π-π stacking but reduces solubility in polar solvents

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 7) Position 8 Modification Biological Activity/Application Key Reference(s)
Target Compound (4-Phenylpiperazin-1-yl)methyl None Potential kinase/ALDH inhibition
NCT-501 Isopentyl (4-Cyclopropanecarbonylpiperazin-1-yl)methyl ALDH1A1 inhibitor
Linagliptin (DPP-4 inhibitor) (4-Methylquinazolin-2-yl)methyl (R)-3-Aminopiperidin-1-yl Antidiabetic (DPP-4 inhibition)
RS-49014 (Antihistaminic derivative) 3-[4-(3-Phenylthiopropyl)piperazin-1-yl]-2-hydroxypropyl None Histamine receptor antagonist
7-(4-Methylbenzyl) analog 4-Methylbenzyl 4-Phenylpiperazin-1-yl Structural analog; untested activity
7-((2-Hydroxyethyl)piperazin-1-yl)methyl (2-Hydroxyethyl)piperazin-1-yl)methyl None Unknown; polar substituent

Structural and Pharmacological Analysis

Substituent Effects on Bioactivity

  • Piperazine Modifications : The 4-phenylpiperazine group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to polar groups like hydroxyethylpiperazine (: logP ~1.5 vs. ~0.8) . In contrast, NCT-501’s 4-cyclopropanecarbonylpiperazine group introduces steric bulk, optimizing selectivity for ALDH1A1 over other isoforms .
  • Position 7 Alkyl/Aryl Chains : The target compound’s benzyl-linked piperazine differs from NCT-501’s isopentyl group, which may reduce off-target interactions but limit solubility. Linagliptin’s quinazolinylmethyl group exemplifies how heteroaromatic substituents enable high-affinity DPP-4 binding .

Pharmacokinetic Considerations

  • Comparatively, linagliptin’s rigid quinazoline ring enhances metabolic resistance, contributing to its once-daily dosing .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.